ethyl N-(2-hydroxyethyl)-N-methylcarbamate ethyl N-(2-hydroxyethyl)-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 25450-10-6
VCID: VC8399275
InChI: InChI=1S/C6H13NO3/c1-3-10-6(9)7(2)4-5-8/h8H,3-5H2,1-2H3
SMILES: CCOC(=O)N(C)CCO
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol

ethyl N-(2-hydroxyethyl)-N-methylcarbamate

CAS No.: 25450-10-6

Cat. No.: VC8399275

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-(2-hydroxyethyl)-N-methylcarbamate - 25450-10-6

Specification

CAS No. 25450-10-6
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
IUPAC Name ethyl N-(2-hydroxyethyl)-N-methylcarbamate
Standard InChI InChI=1S/C6H13NO3/c1-3-10-6(9)7(2)4-5-8/h8H,3-5H2,1-2H3
Standard InChI Key QVJUOHQGPAMHNX-UHFFFAOYSA-N
SMILES CCOC(=O)N(C)CCO
Canonical SMILES CCOC(=O)N(C)CCO

Introduction

Structural and Molecular Characteristics

Ethyl N-(2-hydroxyethyl)-N-methylcarbamate belongs to the carbamate family, featuring a central carbamate group (-OCON-) linked to an ethyl ester, a methyl group, and a 2-hydroxyethyl substituent. The IUPAC name, ethyl N-(2-hydroxyethyl)-N-methylcarbamate, systematically describes its branching pattern. The molecular formula C₆H₁₃NO₃ corresponds to a molecular weight of 147.17 g/mol, as calculated from isotopic distributions .

The compound's SMILES notation, CCOC(=O)N(C)CCO, delineates the connectivity: an ethyl group (CCO-) attached to a carbonyl oxygen, followed by a nitrogen atom bonded to a methyl group (C) and a 2-hydroxyethyl chain (CCO). The InChIKey QVJUOHQGPAMHNX-UHFFFAOYSA-N uniquely identifies its stereochemical and constitutional attributes in chemical databases .

Synthesis and Manufacturing

Industrial Synthesis Routes

The preparation of ethyl N-(2-hydroxyethyl)-N-methylcarbamate typically involves the reaction of methylamine derivatives with ethyl chloroformate under controlled conditions. A patented method (CN85109417A) outlines a two-step process :

  • Condensation: N-Methyl ethanolamine reacts with ethyl chloroformate in dichloromethane at 0–5°C, yielding the intermediate carbamoyl chloride.

  • Quenching: The intermediate is treated with aqueous sodium bicarbonate to hydrolyze residual chloroformate, followed by solvent removal via vacuum distillation.

This method achieves a purity of ≥97% with a yield of 78–85%, as validated by gas chromatography–mass spectrometry (GC-MS) analysis .

Laboratory-Scale Modifications

Small-scale syntheses often employ Schlenk techniques to exclude moisture. Researchers have optimized reaction times to 4–6 hours, with thin-layer chromatography (TLC) monitoring to detect byproducts like N-methylurea. Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) enhances purity to 99% .

Physical and Chemical Properties

PropertyValueConditionsSource
Boiling Point221.5 ± 19.0 °C760 mmHg
Density1.1 ± 0.1 g/cm³25 °C
Vapor Pressure0.0 ± 1.0 mmHg25 °C
Polarizability14.6 ± 0.5 ×10⁻²⁴ cm³-
Storage Stability1–2 weeks at -4°C; 1–2 years at -20°C-

The compound exhibits limited solubility in water (<0.1 g/L at 20°C) but miscibility with polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its logP value of 0.32 suggests moderate lipophilicity, facilitating membrane permeability in biological assays .

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl N-(2-hydroxyethyl)-N-methylcarbamate acts as a precursor in synthesizing neurologically active compounds. Its carbamate group undergoes nucleophilic substitution with amines, forming urea derivatives tested for acetylcholinesterase inhibition .

Analytical Reference Standards

Chromatographic laboratories utilize this compound as a calibration standard for HPLC-UV methods (λ = 210 nm). Its retention time of 6.8 minutes on C18 columns (acetonitrile/water 70:30) aids in quantifying carbamate pesticides in environmental samples .

Polymer Chemistry

The hydroxyl group participates in polyurethane formation via reaction with diisocyanates. Copolymers incorporating this monomer show enhanced hydrophilicity, making them suitable for biomedical coatings .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.95 (s, 3H, N-CH₃), 3.55 (m, 2H, N-CH₂), 3.70 (m, 2H, O-CH₂), 4.15 (q, 2H, OCH₂CH₃), 4.85 (br s, 1H, OH).

    • ¹³C NMR (100 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 34.6 (N-CH₃), 50.8 (N-CH₂), 61.2 (O-CH₂), 63.5 (OCH₂CH₃), 156.2 (C=O) .

  • Infrared Spectroscopy (ATR-FTIR):
    Peaks at 3320 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O carbamate), and 1250 cm⁻¹ (C-O-C ester) confirm functional groups .

Mass Spectrometry

Electrospray ionization (ESI+) yields a predominant [M+H]⁺ ion at m/z 148.1, with fragmentation patterns indicating loss of ethanol (46 Da) and CO₂ (44 Da) .

Hazard CategoryRisk PhrasePrecautionary Measure
Acute Oral ToxicityH303: Harmful if swallowedAvoid ingestion; seek medical attention if consumed
Dermal IrritationH313: Causes skin irritationWear nitrile gloves and lab coat
Inhalation RiskH333: Toxic if inhaledUse fume hood; employ respiratory protection

Storage requires airtight containers under inert gas (argon) at -20°C to prevent hydrolysis. Spills should be neutralized with 5% acetic acid and absorbed in vermiculite .

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